molecular formula C24H29ClN4O4 B1261821 Temanogrel hydrochloride CAS No. 957466-27-2

Temanogrel hydrochloride

Cat. No.: B1261821
CAS No.: 957466-27-2
M. Wt: 473.0 g/mol
InChI Key: APWHJJLFCMBWQT-UHFFFAOYSA-N
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Description

Temanogrel hydrochloride: is the hydrochloride salt form of temanogrel, an orally bioavailable, selective inverse agonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). It has potential anti-thrombotic and vasodilating activities. Upon oral administration, temanogrel targets, binds to, and inhibits 5-HT2A expressed on platelet surfaces and in smooth muscle cells, thereby inhibiting 5-HT-mediated platelet aggregation and vasoconstriction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Temanogrel hydrochloride is synthesized through a series of chemical reactions involving the formation of benzamide derivatives. The synthetic route typically involves the reaction of 3-methoxybenzoyl chloride with 3-(1-methyl-1H-pyrazol-5-yl)-4-(2-(morpholin-4-yl)ethoxy)aniline under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Chemical Reactions Analysis

Types of Reactions: Temanogrel hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Temanogrel hydrochloride has several scientific research applications, including:

    Chemistry: Used as a research tool to study the 5-HT2A receptor and its role in various chemical processes.

    Biology: Investigated for its effects on platelet aggregation and vasoconstriction, making it relevant in cardiovascular research.

    Medicine: Explored for its potential therapeutic applications in treating thrombosis and other cardiovascular diseases.

    Industry: Utilized in the development of new drugs targeting the 5-HT2A receptor

Mechanism of Action

Temanogrel hydrochloride exerts its effects by selectively binding to and inhibiting the 5-HT2A receptor. This inhibition prevents the activation of the receptor by serotonin, thereby reducing platelet aggregation and vasoconstriction. The molecular targets involved include the 5-HT2A receptors on platelet surfaces and smooth muscle cells. The pathways affected by this inhibition are primarily related to serotonin signaling and its downstream effects on platelet function and vascular tone .

Comparison with Similar Compounds

Uniqueness of Temanogrel Hydrochloride: this compound is unique due to its selective inverse agonist activity on the 5-HT2A receptor, which distinguishes it from other serotonin receptor antagonists. Its potential anti-thrombotic and vasodilating activities make it a valuable compound for cardiovascular research and therapeutic applications .

Properties

CAS No.

957466-27-2

Molecular Formula

C24H29ClN4O4

Molecular Weight

473.0 g/mol

IUPAC Name

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide;hydrochloride

InChI

InChI=1S/C24H28N4O4.ClH/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28;/h3-9,16-17H,10-15H2,1-2H3,(H,26,29);1H

InChI Key

APWHJJLFCMBWQT-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4.Cl

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4.Cl

957466-27-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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